

An In-depth Technical Guide to the Chemical Structure and Activity of SR18662

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SR18662 is a potent small molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation and survival of colorectal cancer (CRC) cells.[1][2][3][4] Developed as an analog of ML264, **SR18662** demonstrates significantly improved efficacy in reducing the viability of various CRC cell lines and inhibiting tumor growth in vivo.[5][6] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of **SR18662**, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Properties

SR18662 is a synthetic molecule with the following chemical properties:



Property	Value
Chemical Formula	C16H19Cl2N3O4S
Molecular Weight	420.31 g/mol [2][7][8]
SMILES	CIC1=CC(/C=C/C(NCC(N2CCN(CC2)S(C) (=O)=O)=O)=CC=C1CI[2][7]
Chemical Name	N-(2-((4-(methylsulfonyl)piperazin-1-yl)amino)-2-oxoethyl)-3-(3,4-dichlorophenyl)acrylamide

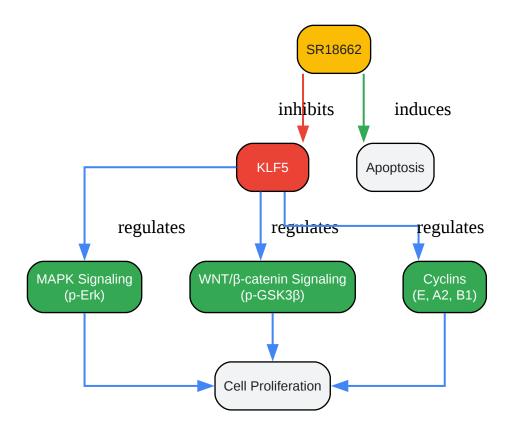
Caption: Chemical structure of **SR18662**.

Mechanism of Action

SR18662 exerts its anti-cancer effects primarily through the potent and selective inhibition of KLF5.[1][2][3][4] KLF5 is a zinc finger transcription factor that plays a crucial role in cell proliferation, differentiation, and tumorigenesis. By inhibiting KLF5, **SR18662** disrupts downstream signaling pathways critical for cancer cell survival and growth.

The primary mechanism of **SR18662** involves the covalent and irreversible modification of its target protein(s), likely through an active site cysteine residue.[5] This leads to the downregulation of KLF5 activity, which in turn affects the expression of cyclins and key components of the MAPK and WNT signaling pathways.[1][5][6] The inhibition of these pathways ultimately results in cell cycle arrest and apoptosis in colorectal cancer cells.[1][2][5]





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Caption: SR18662 signaling pathway.

Quantitative DataIn Vitro Potency

SR18662 demonstrates potent inhibition of KLF5 promoter activity.

Compound	IC ₅₀ (nM)
SR18662	4.4[1][2][3][4][5]
ML264	43.9[5]
SR15006	41.6[5]

Cell Viability Inhibition



SR18662 effectively reduces the viability of various colorectal cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) after 24 hours of treatment are presented below.

Cell Line	SR18662 IC50 (μM)
DLD-1	~1
HCT116	~1
HT29	~0.5
SW620	~0.7

Experimental Protocols Synthesis of SR18662

The synthesis of **SR18662** is a three-step process:

- Step 1: Amide Coupling. A solution of 1-methylsulfonyl-piperazine and Cbz-Glycine in DMF is treated with diisopropylethylamine, followed by the addition of the coupling agent EDCI and HOBt. The reaction is quenched with an aqueous saturated NH₄Cl solution.[5]
- Step 2: Deprotection. The product from Step 1 is dissolved in a 1:1 mixture of MeOH and THF in a pressure vessel. 10 mol% of Pd/C catalyst is added, and the mixture is shaken under H₂ pressure (55 psi) for 12 hours. The catalyst is removed by filtration through Celite, and the solvent is concentrated to yield the deprotected intermediate.[5]
- Step 3: Final Coupling. The intermediate from Step 2 is coupled with 3-(3,4-dichlorophenyl)acrylic acid to yield SR18662.



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Caption: **SR18662** synthesis workflow.



KLF5 Promoter Activity Assay

This assay quantifies the inhibitory effect of **SR18662** on the transcriptional activity of the KLF5 promoter.

- Cell Seeding: DLD-1/pGL4.18hKLF5p cells, which are stably transduced with a luciferase reporter gene under the control of the human KLF5 promoter, are seeded in a 96-well plate.
 [5]
- Compound Treatment: Cells are treated with SR18662 dissolved in DMSO at final concentrations ranging from 0.001 to 20 μM for 24 hours.[2][5]
- Luciferase Assay: The human KLF5 promoter activity is determined using the ONE-Glo luciferase assay system with a plate reader.[2][5]
- Data Analysis: IC₅₀ values are calculated using appropriate software such as GraphPad Prism.[5]

Cell Viability Assay

This assay measures the effect of **SR18662** on the viability of colorectal cancer cell lines.

- Cell Seeding: DLD-1, HCT116, HT29, and SW620 cells are seeded in 96-well plates.
- Compound Treatment: Cells are treated with various concentrations of SR18662 for 24 hours.[5]
- Viability Measurement: Cell viability is measured using a commercially available kit such as Cell Titer Glo.[5]
- Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control
 cells.

Apoptosis Assay by Flow Cytometry

This protocol details the detection and quantification of apoptosis in cells treated with **SR18662** using Annexin V and Propidium Iodide (PI) staining.

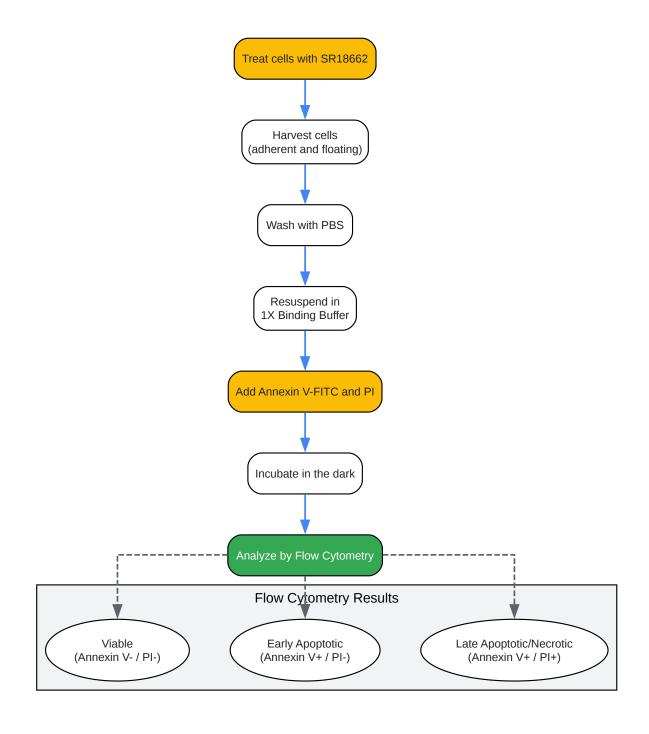
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- Cell Treatment: DLD-1 and HCT116 cells are treated with 10 μ M **SR18662** for 24-72 hours. [1][4]
- Cell Harvesting: Both floating (apoptotic) and adherent cells are collected.
- Staining: Cells are washed with PBS and resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
- Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.
- Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[7][8][9]
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.





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Caption: Apoptosis assay workflow.

Western Blot Analysis



Western blotting is used to determine the effect of **SR18662** on the protein expression levels of components of the MAPK and WNT signaling pathways.

- Cell Lysis: DLD-1 and HCT116 cells are treated with SR18662, and whole-cell lysates are prepared.
- Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-Erk, p-GSK3β, β-catenin, cyclins).
- Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) system.

Conclusion

SR18662 is a promising lead compound for the development of novel therapeutics for colorectal cancer. Its potent and selective inhibition of KLF5, leading to the disruption of key oncogenic signaling pathways, and its demonstrated efficacy in preclinical models warrant further investigation. The detailed chemical information and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of oncology and drug discovery.

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